5-Bromo-6-méthoxynicotinaldéhyde

Vue d'ensemble

Description

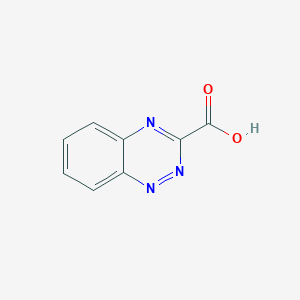

The compound 5-Bromo-6-methoxynicotinaldehyde is a chemical of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds with similar functional groups and structural features are discussed, which can provide insights into the properties and reactivity of 5-Bromo-6-methoxynicotinaldehyde.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including regioselective bromination and nucleophilic substitution reactions. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with a similar substitution pattern to 5-Bromo-6-methoxynicotinaldehyde, was achieved through a multi-step process involving methoxylation, oxidation, and bromination steps, yielding the final product in 67% overall yield . This suggests that the synthesis of 5-Bromo-6-methoxynicotinaldehyde could potentially be accomplished through similar synthetic routes, with careful consideration of regioselectivity and functional group compatibility.

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Bromo-6-methoxynicotinaldehyde has been characterized using various spectroscopic techniques. For example, the structure of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide was determined, revealing a non-planar molecule with a trans configuration around the C=N bond and an intramolecular hydrogen bond . Additionally, the supramolecular architecture of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was studied, showing strong intermolecular hydrogen bonds and weak Br⋯Br contacts . These findings indicate that 5-Bromo-6-methoxynicotinaldehyde may also exhibit interesting structural features and intermolecular interactions that could be relevant for its reactivity and potential applications.

Chemical Reactions Analysis

The reactivity of bromo- and methoxy-substituted compounds is influenced by the presence of these functional groups. Bromine is a good leaving group, which can facilitate nucleophilic substitution reactions, while the methoxy group can stabilize adjacent positive charges through resonance, influencing the site of electrophilic attack. The synthesis of heterocycles from 5-bromo-4-methoxy-1,1,1-trihalo-3-alken-2-ones demonstrates the utility of bromo- and methoxy-substituted compounds in constructing complex molecular architectures . Similarly, the synthesis of 5-methoxy-6-bromoindoles highlights the role of these substituents in the preparation of biologically active molecules . These studies suggest that 5-Bromo-6-methoxynicotinaldehyde could undergo a variety of chemical reactions, making it a versatile intermediate for further synthetic elaboration.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-6-methoxynicotinaldehyde can be inferred from related compounds. The presence of bromine and methoxy groups is likely to influence the compound's boiling point, solubility, and density. The electronic effects of these substituents will also affect the compound's UV-Visible absorption, NMR chemical shifts, and reactivity towards electrophiles and nucleophiles. For example, the detailed vibrational assignments and electronic properties of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole were investigated using spectroscopic techniques and computational methods, providing insights into the influence of substituents on the compound's properties . These analyses can be applied to predict the behavior of 5-Bromo-6-methoxynicotinaldehyde in various chemical environments and its potential interactions with biological targets.

Applications De Recherche Scientifique

Bloc de construction de synthèse organique

5-Bromo-6-méthoxynicotinaldéhyde: sert de bloc de construction polyvalent en synthèse organique. Sa structure permet diverses réactions chimiques, notamment la condensation, la substitution nucléophile et la cycloaddition, ce qui en fait un élément précieux pour la synthèse de molécules organiques complexes. Les chercheurs utilisent ce composé pour construire des composés hétérocycliques qui sont répandus dans de nombreux produits pharmaceutiques .

Chimie médicinale

En chimie médicinale, This compound est utilisé pour développer de nouveaux candidats médicaments. Ses groupes fonctionnels brome et aldéhyde sont des sites réactifs qui peuvent être modifiés pour créer des dérivés ayant une activité biologique potentielle. Ce composé est particulièrement utile dans la synthèse de molécules ciblant les troubles neurologiques en raison de sa capacité à traverser la barrière hémato-encéphalique .

Science des matériaux

Ce composé trouve des applications en science des matériaux, en particulier dans le développement de semi-conducteurs organiques. La présence du groupe méthoxy peut influencer les propriétés électroniques des matériaux résultants, ce qui est crucial pour la conception de composants tels que les diodes électroluminescentes organiques (OLED) et les cellules solaires .

Étalon de référence analytique

This compound: peut être utilisé comme étalon de référence analytique. En raison de sa structure et de sa pureté bien définies, il sert de référence dans les méthodes de chromatographie et de spectroscopie, aidant à l'identification et à la quantification de composés similaires dans des mélanges complexes .

Conception de catalyseur

La structure du composé est propice aux modifications qui lui permettent d'agir comme un ligand dans la conception de catalyseur. Il peut se coordonner avec des métaux pour former des complexes qui catalysent diverses réactions chimiques, notamment les processus d'oxydation et de réduction importants en chimie industrielle .

Chimie agricole

En chimie agricole, les dérivés de This compound sont explorés pour leur utilisation potentielle comme pesticides ou herbicides. L'atome de brome peut être essentiel pour l'activité biologique contre les ravageurs et les mauvaises herbes, contribuant au développement de nouveaux produits agrochimiques .

Propriétés

IUPAC Name |

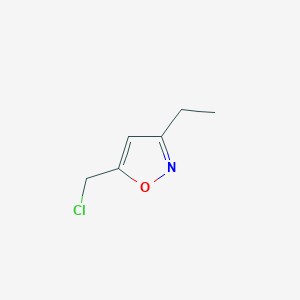

5-bromo-6-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMXWVKBXMBEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496057 | |

| Record name | 5-Bromo-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65873-73-6 | |

| Record name | 3-Pyridinecarboxaldehyde, 5-bromo-6-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65873-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)